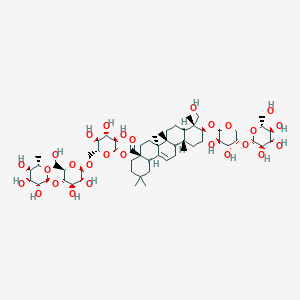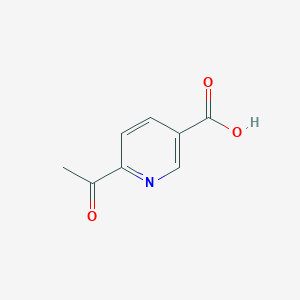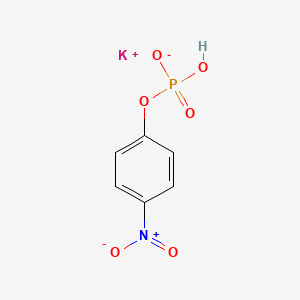
cis-3-(3-Pyridinyl)cyclobutanamine dihydrochloride
Übersicht
Beschreibung
Cis-3-(3-pyridinyl)cyclobutanamine dihydrochloride, also known as CYT387, is a small molecule inhibitor of Janus Kinase (JAK) enzymes. It is a potential therapeutic agent for the treatment of various diseases such as myelofibrosis, leukemia, and other inflammatory disorders.
Wirkmechanismus
Cis-3-(3-Pyridinyl)cyclobutanamine dihydrochloride inhibits the activity of JAK enzymes, which are involved in the signaling pathway of cytokines and growth factors. JAKs phosphorylate and activate STATs, which then translocate to the nucleus and regulate gene transcription. Inhibition of JAKs by cis-3-(3-Pyridinyl)cyclobutanamine dihydrochloride leads to a decrease in STAT activation and downstream signaling, resulting in the inhibition of cell proliferation and differentiation.
Biochemical and Physiological Effects:
cis-3-(3-Pyridinyl)cyclobutanamine dihydrochloride has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro. In animal models, cis-3-(3-Pyridinyl)cyclobutanamine dihydrochloride has been shown to reduce spleen size and improve hematopoietic function in myelofibrosis. cis-3-(3-Pyridinyl)cyclobutanamine dihydrochloride has also been shown to reduce inflammation and improve survival in animal models of sepsis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of cis-3-(3-Pyridinyl)cyclobutanamine dihydrochloride for lab experiments include its specificity for JAK inhibition, its potential therapeutic benefits in various diseases, and its availability as a small molecule inhibitor. The limitations of cis-3-(3-Pyridinyl)cyclobutanamine dihydrochloride for lab experiments include its potential toxicity and off-target effects, as well as the need for further studies to determine its optimal dosage and administration.
Zukünftige Richtungen
For research on cis-3-(3-Pyridinyl)cyclobutanamine dihydrochloride include the development of more specific JAK inhibitors, the identification of biomarkers for patient selection, and the optimization of dosage and administration for clinical use. Additionally, the potential use of cis-3-(3-Pyridinyl)cyclobutanamine dihydrochloride in combination with other therapies for the treatment of cancer and inflammatory disorders should be explored.
Wissenschaftliche Forschungsanwendungen
Cis-3-(3-Pyridinyl)cyclobutanamine dihydrochloride has been extensively studied for its therapeutic potential in various diseases. It has been shown to inhibit the JAK/STAT signaling pathway, which is involved in the regulation of immune responses, cell proliferation, and differentiation. cis-3-(3-Pyridinyl)cyclobutanamine dihydrochloride has been shown to have potential therapeutic benefits in myelofibrosis, leukemia, and other inflammatory disorders.
Eigenschaften
IUPAC Name |
3-pyridin-3-ylcyclobutan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c10-9-4-8(5-9)7-2-1-3-11-6-7;;/h1-3,6,8-9H,4-5,10H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRRIDXNPYPUIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)C2=CN=CC=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(3-Pyridinyl)cyclobutyl]amine dihydrochloride | |
CAS RN |
1521871-43-1 | |
| Record name | 3-(pyridin-3-yl)cyclobutan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene](/img/structure/B3251270.png)




![tert-butyl 4-amino-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B3251302.png)
![[(3R,4S,5R,6S)-4,5-Diacetyloxy-6-methoxyoxan-3-yl] acetate](/img/structure/B3251307.png)


![Dimethyl[4-(methylamino)butyl]amine dihydrochloride](/img/structure/B3251319.png)
